molecular formula C15H13N3O B11664597 N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide CAS No. 293766-48-0

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide

Cat. No.: B11664597
CAS No.: 293766-48-0
M. Wt: 251.28 g/mol
InChI Key: YOVZDLVBJIJMEF-NPDFUIFFSA-N
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Description

N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenylprop-2-en-1-ylidene group attached to a pyridine-2-carbohydrazide moiety. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation of pyridine-2-carbohydrazide with cinnamaldehyde under specific reaction conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput in industrial production .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. The compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]PYRIDINE-2-CARBOHYDRAZIDE stands out due to its unique structural features and versatile reactivity.

Properties

CAS No.

293766-48-0

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N3O/c19-15(14-10-4-5-11-16-14)18-17-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,18,19)/b9-6+,17-12-

InChI Key

YOVZDLVBJIJMEF-NPDFUIFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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